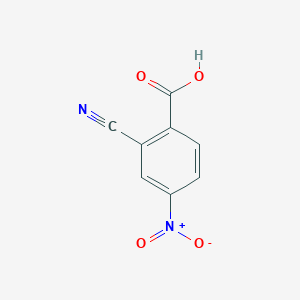
2-Cyano-4-nitrobenzoic acid
Übersicht
Beschreibung
2-Cyano-4-nitrobenzoic acid is a compound with the molecular formula C8H4N2O4 . It contains a total of 18 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Cyano-4-nitrobenzoic acid is characterized by a carboxylic acid group and a nitro group . The compound has a molecular weight of 192.128 Da .Wissenschaftliche Forschungsanwendungen
Protein Modification
2-Cyano-4-nitrobenzoic acid plays a role in protein chemistry. It has been used as a reagent for converting thiol groups in proteins into their S-cyano derivatives. This chemical reaction can be promoted by adding excess cyanide to the mixture, leading to the formation of S-cyano and mixed disulphide derivatives (Price, 1976).
Sulfhydryl Group Determination
2-Cyano-4-nitrobenzoic acid derivatives are useful in determining sulfhydryl groups in biological materials. This application is particularly significant in biochemistry for studying protein structures and functions (Ellman, 1959).
Nitration Reactions
In the field of organic chemistry, derivatives of 2-Cyano-4-nitrobenzoic acid are involved in nitration reactions. For instance, the nitration of 2-phenylcyclohexanone with mixed acid results in oxidative cleavage to a mixture of nitrobenzoic acids (Bell, 1978).
Heterocyclic Synthesis
2-Cyano-4-nitrobenzoic acid is a valuable building block in the synthesis of various heterocyclic compounds. It can be used to prepare substituted nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).
Crystal Engineering and Drug Discovery
In crystal engineering and drug discovery, 2-Cyano-4-nitrobenzoic acid derivatives are used to synthesize molecular salts with pyridyl and benzoic acid derivatives. These compounds have applications in the treatment of HIV infection and boosting the immune response in immune deficiency diseases (Oruganti et al., 2017).
Solvent Effects and Dissociation Studies
2-Cyano-4-nitrobenzoic acid and its derivatives have been studied for their dissociation constants in various solvent systems. This research is crucial for understanding solute-solvent interactions, which is vital in fields like pharmacology and environmental chemistry (Niazi & Ali, 1990).
Luminescence in Coordination Polymers
Derivatives of 2-Cyano-4-nitrobenzoic acid are used in the study of luminescent lanthanide ion-based coordination polymers. These compounds are important for developing new materials with potential applications in lighting and display technologies (de Bettencourt-Dias & Viswanathan, 2006).
Asymmetric Organic Synthesis
In asymmetric organic synthesis, 2-Cyano-4-nitrobenzoic acid derivatives are used for carbonyl (hydroxymethyl)allylation from alcohol or aldehyde oxidation levels. This process is key in the synthesis of various organic compounds with potential applications in pharmaceuticals (Zhang et al., 2010).
Chromatography
2-Cyano-4-nitrobenzoic acid derivatives are utilized in chromatographic methods, particularly for the separation of positional isomers of nitrobenzoic acid. This application is essential in analytical chemistry for the purification and analysis of complex mixtures (Chen & Zhang, 1997).
Wirkmechanismus
Target of Action
Nitro compounds, such as 2-cyano-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.
Mode of Action
Nitro compounds generally undergo various chemical reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially alter the biochemical environment and interact with the compound’s targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups . The compound could potentially affect these and other related biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability and pharmacokinetic properties.
Result of Action
The chemical reactions involving nitro compounds could potentially result in various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Cyano-4-nitrobenzoic acid could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which nitro compounds can participate in, is known to be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
2-cyano-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNXTHLTJNAHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560668 | |
| Record name | 2-Cyano-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-nitrobenzoic acid | |
CAS RN |
126388-92-9 | |
| Record name | 2-Cyano-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)

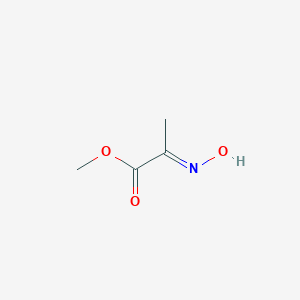
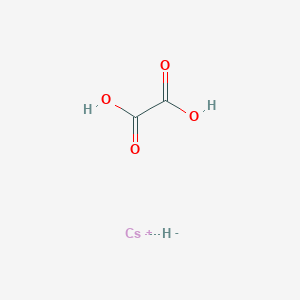



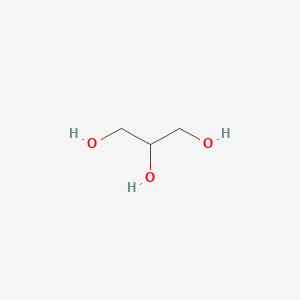
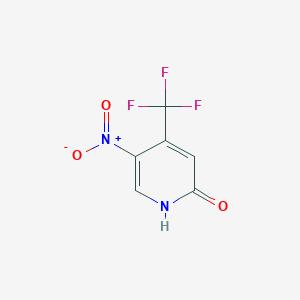


![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
